molecular formula C18H21N5O3S2 B11253545 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11253545
M. Wt: 419.5 g/mol
InChI Key: HPCHNXDRQHHJRG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available materials. The synthetic route often includes the formation of intermediate compounds through reactions such as Vilsmeier formylation, reduction, and protection of functional groups . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H21N5O3S2/c1-5-26-12-8-6-11(7-9-12)19-13(24)10-27-17-22-23-15(25)14(18(2,3)4)20-21-16(23)28-17/h6-9H,5,10H2,1-4H3,(H,19,24)

InChI Key

HPCHNXDRQHHJRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

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